molecular formula C43H79NO2 B607144 DLin-KC2-DMA CAS No. 1190197-97-7

DLin-KC2-DMA

Numéro de catalogue B607144
Numéro CAS: 1190197-97-7
Poids moléculaire: 642.11
Clé InChI: LRFJOIPOPUJUMI-KWXKLSQISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DLin-KC2-DMA is an ionizable cationic lipid that has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery and has demonstrated in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .


Synthesis Analysis

DLin-KC2-DMA was formulated and characterized in SNALP . The evolution of structure and function of lipids as well as their LNP formulation from the early-stage simple formulations to multi-components LNP and multifunctional ionizable lipids have been discussed .


Molecular Structure Analysis

The molecular formula of DLin-KC2-DMA is C43H79NO2 . The exact mass is 641.61 and the molecular weight is 642.110 . The elemental analysis shows C, 80.43; H, 12.40; N, 2.18; O, 4.98 .


Chemical Reactions Analysis

DLin-KC2-DMA has been used in combination with other lipids in the formation of lipid nanoparticles . It has been used for siRNA delivery .


Physical And Chemical Properties Analysis

DLin-KC2-DMA is a liquid and is soluble in DMSO and ethanol .

Applications De Recherche Scientifique

Application 1: Gene Therapy

  • Scientific Field : Biomedical Science, specifically Gene Therapy .
  • Summary of the Application : DLin-KC2-DMA is an ionizable cationic lipid that plays a critical role in developing new gene therapies for various biomedical applications, including COVID-19 vaccines . It is used in the formulation of lipid nanoparticles (LNPs) for the delivery of plasmid DNA (pDNA) and small interfering RNA (siRNA) .
  • Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable cationic lipid component of the LNP. The LNPs are administered intramuscularly and intravenously for the delivery of pDNA and siRNA . The choice of ionizable cationic lipid and nucleic acid cargo is important for organ-selective gene expression .
  • Results or Outcomes : DLin-KC2-DMA facilitated higher in vivo pDNA transfection than DLin-MC3-DMA and DODAP, possibly due to its head group pK a and lipid tail structure . LNPs formulated with DLin-KC2-DMA exhibited significantly higher in vivo protein production in the spleen than in the liver . This work provides a new design principle towards the formulation of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .

Application 2: Therapeutic and Vaccine Applications

  • Scientific Field : Biomedical Science, specifically Therapeutic and Vaccine Applications .
  • Summary of the Application : DLin-KC2-DMA is used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid (NA)-based therapeutics and vaccines . It plays a key role in modulating potency and tolerability .
  • Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable cationic lipid component of the LNP. The LNPs are administered intramuscularly and intravenously for the delivery of NA-based therapeutics and vaccines . The choice of ionizable cationic lipid and nucleic acid cargo is important for organ-selective gene expression .
  • Results or Outcomes : LNPs formulated with DLin-KC2-DMA encapsulating transthyretin siRNA elicit significantly greater gene silencing and are better tolerated than those with the benchmark Onpattro lipid DLin-MC3-DMA . DLin-KC2-DMA also demonstrates superior liver delivery of mRNA when compared to other literature ionizable lipids .

Application 3: siRNA Delivery Studies

  • Scientific Field : Biomedical Science, specifically siRNA Delivery Studies .
  • Summary of the Application : DLin-KC2-DMA is virtually non-toxic to antigen presenting cells (APCs) and produces significant siRNA-mediated gene silencing of GAPDH .
  • Methods of Application or Experimental Procedures : DLin-KC2-DMA binds to lipid nanoparticles (LNP) for the delivery of siRNA .
  • Results or Outcomes : DLin-KC2-DMA can be used in siRNA delivery studies .

Application 4: Reduction of Serum Factor VII Protein Levels

  • Scientific Field : Biomedical Science, specifically Reduction of Serum Factor VII Protein Levels .
  • Summary of the Application : DLin-KC2-DMA has been used in combination with other lipids in the formation of lipid nanoparticles .
  • Methods of Application or Experimental Procedures : Administration of Factor VII siRNA in DLin-KC2-DMA-containing LNPs .
  • Results or Outcomes : DLin-KC2-DMA reduces serum Factor VII protein levels in mice .

Application 5: Delivery of Nucleic Acids

  • Scientific Field : Biomedical Science, specifically Delivery of Nucleic Acids .
  • Summary of the Application : DLin-KC2-DMA is used in lipid nanoparticles (LNPs) as vehicles for the delivery of nucleic acids . These LNPs can be employed for curing a large range of diseases, such as cancer, amyloidosis, Alzheimer’s disease, Ebola, and COVID-19 .
  • Methods of Application or Experimental Procedures : DLin-KC2-DMA is used as the ionizable lipid component of the LNP . The LNPs are administered for the delivery of nucleic acids .
  • Results or Outcomes : DLin-KC2-DMA has been used in the first siRNA-LNPs to enter the clinic . It comprises two linoleyl lipid chains, each with two cis double bonds, giving rise to a lower lamellar (Lα) to reversed hexagonal (HII) phase transition temperature relative to less unsaturated analogs .

Safety And Hazards

DLin-KC2-DMA is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

DLin-KC2-DMA has shown promise in the field of gene therapies, including mRNA vaccines against SARS-CoV-2 infections . It has been used in combination with other lipids in the formation of lipid nanoparticles for the delivery of a variety of therapeutic nucleic acids . Future research may focus on the design of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .

Propriétés

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H79NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DLin-KC2-DMA

Citations

For This Compound
10
Citations
JB Lee, K Zhang, YYC Tam, YK Tam… - … Journal of Cancer, 2012 - Wiley Online Library
… DLin-KC2-DMA, DLinKDMA, DLinDMA and DLinDAP and show that LNP siRNA systems containing DLin-KC2-DMA … -siRNA systems containing DLin-KC2-DMA effectively silence the …
Number of citations: 155 onlinelibrary.wiley.com
SL Wang - 2013 - summit.sfu.ca
… ] (DSPS-d70) and the cationic lipid DLin-KC2-DMA are characterized by 2H and 31P NMR … Thank you and the lab for designing and synthesizing the lipid DLin-KC2-DMA and giving …
Number of citations: 3 summit.sfu.ca
M Ashtari, DP Tieleman, L Wang, J Thewalt… - Biophysical Journal, 2014 - cell.com
… have studied the bilayer and inverted hexagonal phase (HII) phase stability as it could potentially show the destabilizing effect of LNPs on the endosomal membrane for DLin-KC2-DMA (…
Number of citations: 4 www.cell.com
SC Semple, A Akinc, J Chen, AP Sandhu, BL Mui… - Nature …, 2010 - nature.com
… However, we chose to further validate DLin-KC2-DMA activity specifically in the context of … was replaced with DLin-KC2-DMA. The incorporation of DLin-KC2-DMA into SNALP led to a …
Number of citations: 744 www.nature.com
A Algarni, EH Pilkington, EJA Suys, H Al-Wassiti… - Biomaterials …, 2022 - pubs.rsc.org
… (DLin-KC2-DMA) exceeded the gene silencing capacity of other DLinDMA lipids by a factor of ten. The discovery of DLin-KC2-DMA … the previous benchmark DLin-KC2-DMA formulation. …
Number of citations: 30 pubs.rsc.org
JB Lee - 2013 - open.library.ubc.ca
… the ionizable cationic lipid DLin-KC2-DMA. Inclusion of DLin-KC2-DMA was found to exhibit … This is attributed to an optimized ability of DLin-KC2-DMA-containing LNP to be taken up …
Number of citations: 4 open.library.ubc.ca
JA Kulkarni, JL Myhre, S Chen, YYC Tam… - … , Biology and Medicine, 2017 - Elsevier
… We further showed that replacement of optimized amino-lipid DLin-MC3-DMA with DLin-KC2-DMA results in further improvements to transfection potency. Impressively, “”LNP-plasmid …
Number of citations: 149 www.sciencedirect.com
E Afshinmanesh, S Baoukina, E Mendez-Villuendas… - Biophysical …, 2012 - cell.com
… (DLinKC2-DMA), anionic lipids (DSPS) and zwitterionic lipids (DSPC). The cationic lipid DLin-KC2-DMA … Force field parameters for DLin-KC2-DMA lipids were developed to reproduce …
Number of citations: 4 www.cell.com
Y Liu, L Huang - Molecular Therapy, 2010 - cell.com
… DLin-KC2-DMA, designed by Semple et al., contains a … As with DLin-KC2-DMA, C12-200 should be protonated in the … , or H II phase, as does DLin-KC2-DMA, will need to be tested. Thus…
Number of citations: 70 www.cell.com
J Christensen, K Litherland, T Faller… - Drug Metabolism and …, 2014 - ASPET
… mice were dosed with a nonradioactive LNP formulation, allowing a good characterization of the pharmacokinetics of the parent compound and the cationic lipid DLin-KC2-DMA in the …
Number of citations: 53 dmd.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.